1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
Description
1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 2-bromo-4-methylphenyl substituent at the 1-position and a 4-ethylphenylamino group at the 3-position.
Key structural features influencing its properties include:
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-13-5-7-14(8-6-13)21-16-11-18(23)22(19(16)24)17-9-4-12(2)10-15(17)20/h4-10,16,21H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROGTILGZLHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 2-bromo-4-methylphenyl group and the 4-ethylphenylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of both bromo and amino groups in its structure enhances its potential as a lead compound in drug discovery.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in cancer cells. For instance, derivatives of pyrrolidine have been reported to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and growth .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity, which is vital for combating oxidative stress in biological systems. Antioxidants can prevent cellular damage caused by free radicals, thereby reducing the risk of chronic diseases such as cancer and cardiovascular disorders. Preliminary studies on similar compounds have demonstrated their ability to scavenge free radicals effectively .
The biological activity of 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione can be attributed to the functional groups present in its structure.
Enzyme Inhibition
Compounds with similar frameworks have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For example, the inhibition of cyclooxygenase (COX) enzymes by pyrrolidine derivatives has been documented, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives are another area of interest. Research has shown that certain modifications to the pyrrolidine structure can enhance antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in various industrial sectors.
Agrochemicals
Given the compound's biological activity, there is potential for its use in developing agrochemicals aimed at pest control or plant growth regulation. Compounds with similar structures have been explored for their herbicidal and fungicidal properties .
Material Science
The unique chemical properties of this compound may also lend themselves to applications in material science, particularly in the development of polymers or coatings with specific functional characteristics.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrrolidine derivatives demonstrated that modifications at the bromo and amino positions significantly influenced anticancer activity against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency against breast and prostate cancer cells .
Case Study 2: Antioxidant Evaluation
In vitro assays assessing the antioxidant capacity of related pyrrolidine compounds revealed a strong correlation between structural features and antioxidant efficacy. These findings suggest that further exploration of this compound could yield valuable insights into its potential health benefits .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related pyrrolidine-2,5-dione derivatives, highlighting substituent effects on physicochemical properties, bioavailability, and biological activity.
Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Key Observations:
Pyridinylsulfanyl and bromophenyloxy groups (as in ) increase molecular weight and polar surface area, which may limit CNS penetration.
Biological Activity Trends: Bromine at the phenyl ring correlates with enhanced target binding in GABAergic systems (e.g., IC₅₀ of 100.5 µM in ). Aryl amino groups (e.g., 4-ethylphenylamino) may mimic endogenous neurotransmitters, supporting receptor modulation .
Synthetic Accessibility :
- Derivatives with bromophenyl or indolyl groups (e.g., ) are synthesized via nucleophilic substitution or Michael addition, suggesting feasible routes for the target compound.
Notes
Data Limitations : Direct experimental data on the target compound are absent in the provided evidence. Predictions rely on analogs with shared substituents .
Contradictions : emphasizes rotatable bonds and polar surface area as critical for bioavailability, yet high-molecular-weight analogs (e.g., ~500 g/mol in ) retain activity, suggesting exceptions to traditional guidelines.
Future Directions : Prioritize in vitro assays (e.g., GABA-transaminase inhibition or 5-HT1A binding ) to validate hypothesized activities.
Biological Activity
1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound belonging to the class of heterocyclic compounds. Its unique structure, featuring a pyrrolidine core with various substituents, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, focusing on antibacterial, antifungal, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name. The presence of bromine and ethyl groups is expected to influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.28 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on pyrrolidine derivatives have shown that halogen substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that derivatives with a bromine atom demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Pyrrolidine Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-(2-Bromo-4-methylphenyl)-3-pyrrolidine-2,5-dione | 0.0039 - 0.025 | S. aureus, E. coli |
| Sodium pyrrolidide | Not specified | Various pathogenic bacteria |
| 5-amino-1-(2-bromo-4-methylphenyl)-4-benzimidazole | 0.025 | C. albicans, E. coli |
Anticancer Activity
The anticancer potential of related compounds has been documented in various studies. For instance, certain pyrrole derivatives have exhibited cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be elucidated, but its structural analogs indicate promising avenues for further research.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- Receptor Modulation : The compound might interact with specific receptors that regulate cellular processes in bacteria or cancer cells.
- DNA Interference : Similar compounds have been shown to interfere with DNA replication or transcription in pathogenic organisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione?
- Methodological Answer : The synthesis of pyrrolidine-2,5-dione derivatives typically involves multi-step protocols. A common approach is the Claisen–Schmidt condensation followed by Michael addition, as demonstrated in analogous compounds (e.g., 5-substituted pyrrolidine-2,5-diones) . For the target compound, the bromo-methylphenyl group can be introduced via nucleophilic substitution, while the 4-ethylphenylamino moiety may be added through reductive amination or coupling reactions. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to mitigate side products .
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; H, C) and Infrared (IR) spectroscopy are essential for confirming functional groups and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, as seen in structurally related pyrrolidine-2,5-dione derivatives . For example, SC-XRD data for similar compounds revealed dihedral angles between aromatic rings, influencing reactivity .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer : While no specific safety data exists for this compound, analogous brominated aromatic compounds (e.g., 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine) recommend standard laboratory precautions: use of fume hoods, nitrile gloves, and eye protection. Store under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Design of Experiments (DoE) and statistical modeling (e.g., response surface methodology) are effective for optimizing variables like temperature, stoichiometry, and reaction time. Flow-chemistry systems enhance reproducibility, as demonstrated in the synthesis of diazomethane derivatives . For example, varying the molar ratio of amine to ketone precursors in Michael additions can reduce byproduct formation .
Q. How to address contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from differences in substituent effects, assay conditions, or purity. For instance, antimicrobial activity in pyrrolidine-2,5-dione derivatives is highly substituent-dependent; minor changes in the aryl group (e.g., electron-withdrawing vs. donating) alter potency . Validate results using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., MIC vs. time-kill kinetics) .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes or receptors, using crystal structures from databases like the PDB .
Q. How do substituents influence physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : The bromine atom increases lipophilicity (logP), while the ethylphenylamino group may enhance solubility in polar aprotic solvents. Quantitative Structure-Property Relationship (QSPR) models correlate substituent electronic parameters (Hammett σ values) with properties like melting points or aqueous solubility .
Q. What strategies stabilize the compound under varying pH or temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways. Lyophilization or formulation with cyclodextrins can improve thermal stability. pH-dependent degradation is assessed via HPLC monitoring of hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
